BenchChemオンラインストアへようこそ!

(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

PRMT6 Epigenetics Arginine Methylation

(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 1391516-67-8) is a chiral, Boc-protected, non-natural amino acid derivative featuring a 6-bromopyridin-2-yl side chain. This compound serves as a versatile intermediate for peptide and peptidomimetic synthesis, where the 6-bromo substituent provides a synthetic handle for late-stage functionalization via cross-coupling, and the (R)-configuration at the α-carbon dictates the three-dimensional architecture of downstream products.

Molecular Formula C14H19BrN2O4
Molecular Weight 359.22 g/mol
Cat. No. B13089115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Molecular FormulaC14H19BrN2O4
Molecular Weight359.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC(=CC=C1)Br)C(=O)OC
InChIInChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-10(12(18)20-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3,(H,17,19)/t10-/m1/s1
InChIKeyMDJVVWSHMQQMFN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a Critical Chiral Intermediate for Targeted PRMT Inhibitor Programs


(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 1391516-67-8) is a chiral, Boc-protected, non-natural amino acid derivative featuring a 6-bromopyridin-2-yl side chain . This compound serves as a versatile intermediate for peptide and peptidomimetic synthesis, where the 6-bromo substituent provides a synthetic handle for late-stage functionalization via cross-coupling, and the (R)-configuration at the α-carbon dictates the three-dimensional architecture of downstream products [1]. Biochemical profiling data curated in authoritative databases indicate that this scaffold engages protein arginine methyltransferases (PRMTs) with differential potency, most notably PRMT6 (IC50 = 44 nM) and PRMT4/CARM1 (IC50 = 15 nM), establishing it as a probe-quality starting point for epigenetic inhibitor development [2].

The Procurement Risk of Ignoring Single-Enantiomer and Regioisomeric Precision for (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate


Generic substitution among in-class Boc-protected bromopyridine alanine derivatives introduces highly consequential risks because both enantiomeric configuration and bromine regiochemistry profoundly alter target engagement profiles. ChEMBL/BindingDB data demonstrate that the (R)-enantiomer (BDBM50194766) and its (S)-counterpart (BDBM50194759) differ measurably in PRMT6 inhibition (44 nM vs. 53 nM), reflecting a chiral discrimination of approximately 9 nM at the enzyme active site [1]. More critically, shifting the bromine from the 6-position to the 5-position (CAS 1391465-94-3) or employing the non-brominated pyridylalanine eliminates the strategic synthetic handle for late-stage derivatization, thereby disqualifying these analogs from programs requiring post-assembly functionalization . The compound's dual role as both a biochemical probe (due to its PRMT activity fingerprint) and a platform for further elaboration makes interchangeability with regioisomers or racemates scientifically indefensible [2].

Head-to-Head Quantitative Evidence: (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate vs. Closest Structural Analogs


PRMT6 Enzyme Inhibition: Sub-50 nM Potency with (R)-Enantiomer Advantage Over (S)-Enantiomer

The (R)-enantiomer of the target compound inhibits human full-length PRMT6 with an IC50 of 44 nM (BDBM50194766/CHEMBL3938938), whereas the corresponding (S)-enantiomer (BDBM50194759/CHEMBL3983725) exhibits an IC50 of 53 nM under identical assay conditions [1]. This 9 nM difference represents an approximately 17% reduction in inhibitory potency for the S-isomer [2].

PRMT6 Epigenetics Arginine Methylation

PRMT Selectivity Fingerprint: Pronounced Window Between PRMT6 and PRMT8 Inhibition

The target compound inhibits PRMT6 (IC50 = 44 nM) with a potency approximately 40-fold greater than that observed against PRMT8 (IC50 = 1.74 × 10³ nM; BDBM50070953/CHEMBL3409550) [1]. This selectivity ratio substantially exceeds that of pan-Type I PRMT inhibitors such as MS023, which inhibits PRMT6 (4 nM) and PRMT8 (5 nM) with near-equivalent potency, offering only a 1.25-fold window [2].

PRMT Selectivity Epigenetic Profiling PRMT8

Dual PRMT4/PRMT6 Engagement Profile vs. PRMT4-Selective Inhibitors

The target compound demonstrates potent dual inhibition of PRMT4/CARM1 (IC50 = 15 nM) and PRMT6 (IC50 = 44 nM) [1]. In contrast, SGC6870 (a first-in-class allosteric PRMT6 inhibitor) exhibits an IC50 of 77 nM against PRMT6 but lacks any reported PRMT4 activity at concentrations up to 1 µM, establishing it as a PRMT6-selective tool .

PRMT4 CARM1 Dual Inhibition

6-Bromo Regiochemistry as a Synthetic Diversification Handle vs. Non-Brominated or 5-Bromo Analogs

The 6-bromo substituent on the pyridine ring serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling late-stage diversification into biaryl or aminated products [1]. The non-brominated pyridylalanine analog (e.g., the des-bromo variant) lacks this synthetic handle entirely, terminating further elaboration at the pyridine ring . The 5-bromo positional isomer (CAS 1391465-94-3) permits cross-coupling but alters the exit vector geometry by approximately 60°, producing structural outcomes distinct from those accessible through the 6-bromo isomer .

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

Chiral Integrity and Enantiomeric Purity Specification vs. Racemic or Unspecified Stereochemistry Batches

Commercially available (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (LeYan Product No. 2017395) is supplied with a certified purity of 97% and defined (R)-stereochemistry . The (S)-enantiomer is listed separately (SpectraBase, CAS registered as S-configuration), enabling procurement of the discrete enantiomer rather than a racemic mixture [1]. In contrast, generic entries for 'methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate' (CAS 656801-28-4, ChemicalBook) do not specify stereochemistry, introducing ambiguity and batch-to-batch variability in chiral composition .

Chiral Purity Quality Control Procurement Specification

Procurement-Driven Application Scenarios for (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate


PRMT6 Chemical Probe Development Requiring Defined Chiral Starting Material

Investigators developing selective PRMT6 chemical probes can procure this compound as a single enantiomer (CAS 1391516-67-8, 97% purity) and leverage its 44 nM PRMT6 IC50 potency coupled with a 40-fold selectivity window over PRMT8 [1]. The (S)-enantiomer (53 nM IC50) demonstrably underperforms, establishing the (R)-form as the required starting material for reproducible structure-activity relationship campaigns [2].

Dual PRMT4/PRMT6 Inhibitor Lead Generation

In cancer indications where both PRMT4/CARM1 and PRMT6 are validated targets, this compound provides a dual-activity scaffold (PRMT4 IC50 = 15 nM; PRMT6 IC50 = 44 nM) [1]. Procurement eliminates the need for two separate single-target starting scaffolds and allows simultaneous optimization of both activities through systematic derivatization of the 6-bromo coupling handle [3].

Peptidomimetic Synthesis Platform Using Late-Stage Suzuki Coupling

Medicinal chemistry groups synthesizing biaryl-containing peptidomimetics can use this compound as a chiral amino acid building block that carries a pre-installed bromine at the pyridine 6-position. This enables direct late-stage Suzuki-Miyaura coupling to introduce diverse aromatic substituents without disturbing the Boc-protected amine or methyl ester [3]. The 5-bromo isomer cannot serve as a drop-in replacement because the resulting biaryl geometry diverges significantly from that required for target binding .

Epigenetic Selectivity Profiling Panels

Contract research organizations and academic screening centers assembling PRMT selectivity panels can include this compound as a reference standard representing a dual PRMT4/PRMT6-active chemotype with defined PRMT8 counter-screening data (IC50 = 1.74 × 10³ nM) [1]. The combination of PRMT6 inhibition potency and documented PRMT8 selectivity provides a benchmark for evaluating novel chemical matter in parallel screening campaigns [2].

Quote Request

Request a Quote for (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.